molecular formula C5H13IOSi B2473496 Silane, (2-iodoethoxy)trimethyl- CAS No. 26305-99-7

Silane, (2-iodoethoxy)trimethyl-

Cat. No.: B2473496
CAS No.: 26305-99-7
M. Wt: 244.147
InChI Key: AVGMHASBPFMICW-UHFFFAOYSA-N
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Description

Silane, (2-iodoethoxy)trimethyl-: is an organosilicon compound with the chemical formula C_5H_13IOSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a 2-iodoethoxy group

Properties

IUPAC Name

2-iodoethoxy(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGMHASBPFMICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13IOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Silane, (2-iodoethoxy)trimethyl- typically involves the reaction of trimethylsilyl iodide with ethylene oxide. The reaction proceeds as follows:

    Reaction of Trimethylsilyl Iodide with Ethylene Oxide:

Industrial Production Methods: Industrial production of Silane, (2-iodoethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Silane, (2-iodoethoxy)trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Silane, (2-iodoethoxy)trimethyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of other organosilicon compounds .

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, Silane, (2-iodoethoxy)trimethyl- is used in the production of silicone-based materials, coatings, and adhesives. It enhances the properties of these materials, such as adhesion and durability .

Mechanism of Action

The mechanism of action of Silane, (2-iodoethoxy)trimethyl- involves its ability to form stable carbon-silicon bonds. The compound interacts with various molecular targets through its reactive iodine and ethoxy groups. These interactions facilitate the formation of new chemical bonds, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Silane, (2-iodoethoxy)trimethyl- is unique due to the presence of the 2-iodoethoxy group, which imparts distinct reactivity and chemical properties. This makes it more versatile in certain chemical reactions compared to its counterparts .

Biological Activity

Silane, (2-iodoethoxy)trimethyl- (chemical formula: C5_5H13_{13}IOSi), is an organosilicon compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its properties, mechanisms of action, and relevant case studies.

Silane, (2-iodoethoxy)trimethyl- is characterized by the presence of iodine and an ethoxy group attached to a trimethylsilane structure. The compound's unique structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular Weight210.14 g/mol
Boiling Point150 °C
SolubilitySoluble in organic solvents
Chemical ClassificationOrganosilicon compound

Mechanisms of Biological Activity

The biological activity of Silane, (2-iodoethoxy)trimethyl- can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that silanes can exhibit antimicrobial properties, potentially due to their ability to disrupt cell membranes or interfere with metabolic processes in microorganisms.
  • Cell Adhesion : Silane compounds are known to enhance cell adhesion, which is critical in tissue engineering and regenerative medicine applications.
  • Surface Modification : The compound can modify surfaces at a molecular level, improving biocompatibility and functionality for biomedical applications.

Antimicrobial Studies

A study published in Applied Microbiology examined the antimicrobial efficacy of various silanes, including (2-iodoethoxy)trimethyl-. Results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Bacteria SpeciesInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cell Adhesion Assays

Research conducted at a leading university focused on the impact of silanes on fibroblast adhesion. The study found that surfaces treated with (2-iodoethoxy)trimethyl- showed enhanced fibroblast attachment compared to untreated controls, suggesting its potential use in wound healing applications.

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